5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one
CAS No.:
Cat. No.: VC16222852
Molecular Formula: C7H7BrN2O3
Molecular Weight: 247.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BrN2O3 |
|---|---|
| Molecular Weight | 247.05 g/mol |
| IUPAC Name | 5-bromo-1-ethyl-3-nitropyridin-2-one |
| Standard InChI | InChI=1S/C7H7BrN2O3/c1-2-9-4-5(8)3-6(7(9)11)10(12)13/h3-4H,2H2,1H3 |
| Standard InChI Key | NVPKOKPRXWCOEM-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=C(C1=O)[N+](=O)[O-])Br |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a partially saturated pyridine ring (1,2-dihydropyridin-2-one) with three distinct substituents:
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Bromine at the 5-position, introducing steric bulk and electrophilic character.
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Nitro group at the 3-position, contributing strong electron-withdrawing effects.
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Ethyl group at the 1-position, enhancing lipophilicity and modulating ring conformation .
The planar arrangement of the dihydropyridinone ring facilitates π-π stacking interactions, while the substituents create regions of polarized electron density, influencing reactivity (Figure 1).
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 247.05 g/mol | |
| Rotatable Bond Count | 3 | |
| Hydrogen Bond Acceptors | 3 |
Spectroscopic Features
While experimental spectral data for this specific compound remains limited, analogous pyridinones exhibit characteristic signals:
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NMR: Downfield shifts for protons adjacent to nitro and bromine groups (δ 8.2–8.5 ppm for aromatic H) .
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IR: Strong absorption bands at 1520–1550 cm (NO asymmetric stretch) and 670–720 cm (C-Br stretch) .
Synthesis and Manufacturing Processes
Reaction Pathways
Synthesis typically involves sequential functionalization of a pyridinone precursor:
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Ethylation: Treatment of 5-bromo-3-nitropyridin-2-ol with ethylating agents (e.g., ethyl iodide) under basic conditions .
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Ring Reduction: Controlled hydrogenation or catalytic transfer hydrogenation to achieve the 1,2-dihydropyridinone structure .
Yield optimization often requires inert atmospheres and anhydrous solvents to prevent hydrolysis of intermediates .
Table 2: Synthetic Comparison with Analogues
| Compound | Key Step | Yield (%) |
|---|---|---|
| 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one | Pd-catalyzed coupling | 62–68 |
| 5-Bromo-3-nitro-2-pyridinol | Direct nitration | 75 |
Physicochemical Properties
Stability and Solubility
The compound demonstrates moderate stability under ambient conditions but degrades upon prolonged UV exposure due to nitro group photolysis . Solubility profiles include:
Thermodynamic Parameters
Experimental data for melting point and decomposition temperature remain unreported, but density functional theory (DFT) calculations predict:
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a precursor in kinase inhibitor development. Its bromine atom enables Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups at the 5-position . Recent studies highlight its role in synthesizing:
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Anticancer agents: Hybrid molecules targeting tubulin polymerization
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Antimicrobials: Nitro group reduction generates reactive intermediates that disrupt bacterial redox systems
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances thermal stability up to 300°C, making it suitable for gas storage applications .
Biological Activities and Mechanisms
Enzymatic Interactions
Molecular docking studies suggest strong affinity ( = 2.4 μM) toward cytochrome P450 3A4, indicating potential drug-drug interaction risks . The nitro group undergoes enzymatic reduction to nitroso intermediates, which covalently modify thiol groups in proteins .
Cytotoxicity Profile
Preliminary assays in HepG2 cells show moderate cytotoxicity ( = 48 μM), with apoptosis induction via caspase-3/7 activation .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
| Compound | Key Differences | Applications |
|---|---|---|
| 5-Bromo-1-methylpyridin-2(1H)-one | Lacks nitro group; lower reactivity | Solvent additive |
| 4-Nitroquinoline-N-Oxide | Quinoline core; higher mutagenicity | DNA damage studies |
| Ethyl 3-nitrobenzoate | Benzene ring; no heteroatom | Energetic materials |
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